![molecular formula C20H23N3O5 B2737140 Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 2097888-17-8](/img/structure/B2737140.png)
Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water (3 × 50 ml), and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques such as NMR spectroscopy and X-ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of new compounds and their potential antimicrobial activities. For instance, some studies have synthesized novel compounds like triazoles and oxazoles, which include structural elements similar to Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate, and evaluated their antimicrobial properties (Bektaş et al., 2007), (Başoğlu et al., 2013).
Chemical Synthesis and Characterization
Various chemical synthesis processes have been developed, leading to the creation of compounds with similar structural characteristics. These processes involve different reaction mechanisms and result in a variety of compounds that are then characterized for their chemical properties. For example, microwave-assisted synthesis has been used to produce related carboxylates (Milosevic et al., 2015).
Bioactivity and Drug Discovery
Some studies focus on the bioactivity of related compounds and their potential as drug candidates. The synthesis of various derivatives and their subsequent evaluation for activities such as inhibition of enzymes or receptors is a common theme. This includes the development of compounds for potential use in treating diseases or disorders (Romero et al., 1994).
Pharmacological Applications
While the specific compound is not directly studied in pharmacological contexts, derivatives with similar structures are often explored for their potential therapeutic applications. This includes investigating their interactions with biological targets and assessing their efficacy and safety profiles in various models (Brown-Proctor et al., 1999).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-20(26)22-11-9-21(10-12-22)19(25)16-14-23(15-7-5-4-6-8-15)18(24)13-17(16)27-2/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAZVLXVJYVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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